Comprehensive Technical Guide on Fosaprepitant Impurity 2: Structural Elucidation, Formation Mechanisms, and Analytical Workflows
Comprehensive Technical Guide on Fosaprepitant Impurity 2: Structural Elucidation, Formation Mechanisms, and Analytical Workflows
Executive Summary
Fosaprepitant dimeglumine is an intravenously administered, water-soluble prodrug of aprepitant, functioning as a selective high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor[1]. Due to the presence of multiple chiral centers in its morpholine core and ethoxy side chain, the asymmetric synthesis of fosaprepitant is highly susceptible to stereochemical leakage.
In compendial and pharmaceutical vendor nomenclature, Fosaprepitant Impurity 2 (CAS: 1523569-87-0 or 1523569-90-5) specifically designates a diastereomeric impurity of the Active Pharmaceutical Ingredient (API) [4]. Controlling this impurity is a critical regulatory requirement, as diastereomers exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the target (2R, 3S, 1R)-isomer. This whitepaper provides an in-depth analysis of the chemical structure, mechanistic origins, and validated, self-validating analytical protocols for the isolation and quantification of Fosaprepitant Impurity 2.
Chemical Identification & Structural Elucidation
Fosaprepitant Impurity 2 shares the exact molecular formula and connectivity as the API but diverges in its 3D spatial arrangement.
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Molecular Formula: C₂₃H₂₂F₇N₄O₆P
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Molecular Weight: 614.41 g/mol
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API Stereochemistry: (2R, 3S, 1R)
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Impurity 2 Stereochemistry: Most commonly identified as the (2S, 3S, 1S)-isomer or related epimer.
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IUPAC Name (Impurity 2): (3-(((2S,3S)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid.
Because diastereomers have different internal energies and dipole moments, their physicochemical properties (such as solubility and chromatographic retention) differ, allowing for selective analytical resolution.
Fig 1: Stereochemical divergence pathway of Fosaprepitant and Impurity 2.
Mechanisms of Formation (Causality)
Understanding the causality behind the formation of Impurity 2 is essential for optimizing the synthetic route and designing effective purging strategies. The impurity typically arises during the synthesis of the intermediate (2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)ethoxy]-3-(4-fluoro-phenyl)morpholine (BFM2).
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Chiral Leakage from Starting Materials: The synthesis relies on the chiral alcohol 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. If the starting material has a low Enantiomeric Excess (ee) and contains traces of the (1S)-enantiomer, the subsequent coupling with the morpholine core directly yields the diastereomeric Impurity 2.
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Epimerization under Harsh Conditions: The etherification step requires strong bases (e.g., sodium hydride or potassium tert-butoxide). These highly basic conditions can cause transient deprotonation at the C2 or C3 positions of the morpholine ring, leading to epimerization. When the stereocenter inverts and is subsequently locked by the addition of the triazolone ring, Impurity 2 is permanently formed.
Process Chemistry Mitigation: To purge this impurity, process chemists employ chiral resolution using resolving agents like Di-p-toluoyl-D-tartaric acid (D-DTTA) to selectively crystallize the desired BFM2 intermediate, leaving Impurity 2 in the mother liquor.
Analytical Workflows & Experimental Protocols
To detect and quantify Impurity 2, a standard C18 hydrophobic column is often insufficient due to the structural similarity of the diastereomers. Causality of Column Choice: A phenyl-based stationary phase (e.g., Phenyl-Hexyl or Phenyl-Silane) is chosen because it provides π−π interactions. Since the spatial orientation of the 4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl rings differs between the API and Impurity 2, the phenyl column selectively retains one diastereomer longer based on π -stacking geometry, enabling baseline separation [2].
Step-by-Step Methodology: Stability-Indicating RP-HPLC
This protocol serves as a self-validating system : the method is only deemed acceptable for batch release if the System Suitability Testing (SST) criteria are strictly met, proving the column's π−π selectivity is intact.
Step 1: Mobile Phase Preparation
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Mobile Phase A: Dissolve 3.4 g of K2HPO4 (or 0.5 M Ammonium dihydrogen phosphate) in 1000 mL of HPLC-grade water. Adjust pH to 2.2 using orthophosphoric acid. Mix with Acetonitrile in an 80:20 (v/v) ratio.
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Mobile Phase B: Methanol and Acetonitrile in a 70:30 (v/v) ratio.
Step 2: Sample Preparation
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Diluent: Water:Acetonitrile (50:50 v/v).
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Standard/Sample: Accurately weigh 10 mg of Fosaprepitant API and dissolve in 10 mL of diluent to yield a 1.0 mg/mL concentration.
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SST Solution: Spike the 1.0 mg/mL API solution with 0.15% (w/w) of Fosaprepitant Impurity 2 reference standard[3].
Step 3: Chromatographic Conditions
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Column: Unison UK-Phenyl or Zorbax Eclipse XDB (250 mm × 4.6 mm, 3-5 µm).
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Column Temperature: 30°C - 35°C.
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Flow Rate: 1.0 - 1.2 mL/min.
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Detection: UV at 210 nm.
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Gradient Program:
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0 min: 30% B
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15 min: 60% B
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17 min: 65% B
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18 min: 30% B
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25 min: 30% B (Re-equilibration)
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Step 4: Self-Validation (SST Criteria)
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Inject 20 µL of the SST Solution.
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Pass Criteria: The Resolution ( Rs ) between Fosaprepitant and Impurity 2 must be ≥1.5 . The tailing factor for the API peak must be ≤1.5 . If these criteria are met, the system's stereoselective integrity is validated.
Fig 2: Self-validating HPLC workflow for Impurity 2 quantification.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical and chromatographic properties of the API and Impurity 2, demonstrating the necessity of the specialized HPLC parameters.
| Property / Parameter | Fosaprepitant (API) | Fosaprepitant Impurity 2 |
| Stereochemistry | (2R, 3S, 1R) | (2S, 3S, 1S) |
| Molecular Weight | 614.41 g/mol | 614.41 g/mol |
| CAS Number | 172673-20-0 | 1523569-87-0 / 1523569-90-5 |
| Origin | Target Synthesis | Chiral Leakage / Epimerization |
| Relative Retention Time (RRT) | 1.00 | ~1.12 - 1.15 (Method Dependent) |
| ICH Qualification Limit | N/A | 0.15% w/w (Based on max daily dose) |
| Detection Wavelength | 210 nm | 210 nm |
References
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Title: Fosaprepitant Dimeglumine Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]
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Title: Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation Source: Pakistan Journal of Pharmaceutical Sciences (PubMed) URL: [Link]
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Title: Fosaprepitant Impurities and Related Compounds Source: Veeprho Pharmaceuticals URL: [Link]
